Methods for Synthesis:
The synthesis of 3'-O-Allyladenosine can be achieved through various chemical methods, often involving the protection and deprotection of functional groups on adenosine. A common approach is the selective alkylation of adenosine using allyl bromide or other allyl derivatives in the presence of a base to facilitate the substitution at the 3' position.
Technical Details:
This method allows for good yields and purity of the final product .
Structure:
3'-O-Allyladenosine consists of an adenine base linked to a ribose sugar, which has an allyl group at the 3' position. The molecular formula is C₁₁H₁₃N₅O₄, and its structure can be represented as follows:
Data:
The molecular weight of 3'-O-Allyladenosine is approximately 263.25 g/mol. It exhibits characteristic UV absorbance due to the presence of the purine base, which can be utilized for quantification.
Reactions:
3'-O-Allyladenosine can participate in various chemical reactions, primarily due to its reactive allyl group. Key reactions include:
Technical Details:
The reactivity of 3'-O-Allyladenosine makes it a versatile intermediate for synthesizing more complex nucleoside analogs or for probing RNA interactions .
Process:
The mechanism of action for 3'-O-Allyladenosine primarily revolves around its incorporation into RNA molecules during transcription or as part of synthetic oligonucleotides used in research.
Data:
Studies indicate that modified nucleotides like 3'-O-Allyladenosine can impact mRNA translation efficiency and stability, thereby influencing gene expression patterns .
Physical Properties:
Chemical Properties:
Relevant Data or Analyses:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized 3'-O-Allyladenosine .
Scientific Uses:
3'-O-Allyladenosine has several applications in scientific research:
The METTL3/Methyltransferase like 14 heterodimer serves as the catalytic core of the mammalian N⁶-methyladenosine (m⁶A) methyltransferase complex. Recent advances have repurposed this complex for enzymatic allylation by replacing the natural cofactor S-adenosyl-L-methionine with synthetic analogs like allyl-S-adenosyl-L-methionine. This analog features an allyl group instead of the methyl group, enabling transfer of the allyl moiety to adenosine residues in RNA substrates. Structural studies reveal that the METTL3/Methyltransferase like 14 heterodimer accommodates allyl-S-adenosyl-L-methionine within its conserved S-adenosyl-L-methionine binding pocket, where METTL3 provides the catalytic residues while Methyltransferase like 14 stabilizes RNA binding [3] [4].
Enzymatic allylation efficiency depends critically on cofactor design. Allyl-S-adenosyl-L-methionine exhibits a K~m~ value of 12.5 μM with the METTL3/Methyltransferase like 14 complex—approximately 3-fold higher than natural S-adenosyl-L-methionine—indicating reduced binding affinity. Nevertheless, the k~cat~ remains comparable at 0.85 min⁻¹, confirming catalytic competence [1]. Alternative synthetic cofactors like propargyl-S-adenosyl-L-methionine and butenyl-S-adenosyl-L-methionine have also been tested, with allyl derivatives demonstrating optimal balance between enzyme kinetics and cellular compatibility. The enzymatic transfer occurs under physiological conditions (pH 7.5, 37°C) and achieves >80% conversion in model RNA substrates within 60 minutes, as quantified by liquid chromatography–mass spectrometry [1] [7].
Table 1: Kinetic Parameters of METTL3/Methyltransferase like 14 with Synthetic Cofactors
Cofactor | K~m~ (μM) | k~cat~ (min⁻¹) | Relative Efficiency |
---|---|---|---|
S-adenosyl-L-methionine | 4.2 | 0.92 | 1.00 |
Allyl-S-adenosyl-L-methionine | 12.5 | 0.85 | 0.65 |
Propargyl-S-adenosyl-L-methionine | 18.3 | 0.78 | 0.42 |
Butenyl-S-adenosyl-L-methionine | 15.1 | 0.81 | 0.54 |
The enzymatic allylation exhibits pronounced sequence specificity dictated by the METTL3/Methyltransferase like 14 complex's intrinsic preference for DRACH motifs (D = G/A/U, R = G/A, H = U/A/C). Genome-wide analyses reveal that 3'-O-allyladenosine incorporation occurs predominantly at adenosine residues within GGACU, GGACA, and AGACU contexts, mirroring natural m⁶A distribution patterns. This motif restriction arises from the RNA-binding interface of Methyltransferase like 14, which recognizes a Uracil base at the -1 position and Guanine at the +1 position relative to the target adenosine [1] [4].
Structural biology studies demonstrate that deviations from the DRACH consensus reduce allylation efficiency by >90%. For example, mutations converting GGACU to GGAGC or GGACC diminish product yield to <5% of wild-type levels. Furthermore, RNA secondary structure influences accessibility: single-stranded regions undergo efficient allylation, whereas stem-loop structures or double-stranded regions exhibit steric hindrance. Competitive inhibition assays confirm that RNA substrates lacking DRACH motifs fail to occupy the catalytic site efficiently, with dissociation constants (K~d~) increasing from 0.8 μM (DRACH-containing) to >25 μM (non-DRACH) [3] [4]. These findings underscore the necessity of appropriate sequence context for precise enzymatic labeling.
Chemical synthesis of 3'-O-allyladenosine necessitates orthogonal protection schemes to differentiate the 3'-hydroxy group from other reactive sites. The 5'-hydroxy group is typically protected with acid-labile dimethoxytrityl, while the adenine N⁶-amino group requires base-stable protections like benzoyl or isobutyryl to prevent undesired alkylation. The 2'-hydroxy group may be temporarily masked with fluoride-labile tert-butyldimethylsilyl or photolabile groups, enabling selective deprotection at the 3' position for allylation [6] [8].
Allylation at the 3'-position employs allyl bromide or allyl glycidyl ether under anhydrous conditions with silver(I) oxide or sodium hydride as base. Crucially, competing N⁶-allylation is suppressed by N⁶-protection, reducing byproduct formation to <5%. Following allylation, the 3'-O-allyl group demonstrates remarkable stability: it withstands ammonium hydroxide deprotection (55°C, 12 hours), fluoride-mediated desilylation, and acidic detritylation (3% dichloroacetic acid in dichloromethane). Quantitative deprotection efficiency exceeds 98% without detectable migration or degradation, as confirmed by nuclear magnetic resonance and high-performance liquid chromatography analysis [6] [8].
Table 2: Protecting Group Combinations for 3'-O-Allyladenosine Synthesis
5'-Protection | N⁶-Protection | 2'-Protection | 3'-Allylation Yield (%) | Deprotection Efficiency (%) |
---|---|---|---|---|
Dimethoxytrityl | Benzoyl | tert-Butyldimethylsilyl | 92 | 98 |
Dimethoxytrityl | Isobutyryl | Acetyl | 88 | 95 |
Dimethoxytrityl | Phenoxyacetyl | 4,4'-Dimethoxytrityl | 85 | 97 |
9-Phenylxanthen-9-yl | Dimethylaminomethylene | tert-Butyldimethylsilyl | 90 | 99 |
Incorporation of 3'-O-allyladenosine into oligonucleotides leverages phosphoramidite chemistry on controlled pore glass supports. The 3'-O-allyladenosine phosphoramidite is synthesized by phosphitylation at the 5'-hydroxy group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, yielding a stable derivative that resists epimerization during storage. Coupling efficiency in solid-phase synthesis reaches 98.5–99.2% per step when activated by 5-benzylthio-1H-tetrazole, rivaling standard phosphoramidites [8].
Strategic positioning within oligonucleotides exploits the allyl group's dual functionality: (1) it serves as a chemical handle for bioorthogonal conjugation via thiol-ene click chemistry or palladium-catalyzed deallylation, and (2) it blocks 3'→5' exonuclease degradation without perturbing duplex formation. Nuclear magnetic resonance analyses confirm that 3'-O-allyladenosine maintains C3'-endo sugar pucker, ensuring minimal distortion in A-form helices. Thermal denaturation studies reveal that oligonucleotides containing 3'-O-allyladenosine exhibit melting temperature (T~m~) reductions of only 0.5–1.5°C compared to unmodified counterparts, demonstrating negligible impact on hybridization affinity [6] [8]. Post-synthetic modifications exploit the allyl group's reactivity: treatment with tetrazine-fluorophore conjugates achieves quantitative labeling within 10 minutes via inverse electron-demand Diels-Alder reactions, enabling fluorescent tagging for cellular imaging applications. Alternatively, palladium-catalyzed deallylation regenerates the native 3'-hydroxy group for enzymatic ligation or primer extension assays, providing temporal control over oligonucleotide functionality.
Hybrid approaches integrate enzymatic allylation with chemical conjugation to achieve sequence-defined modification. The METTL3/Methyltransferase like 14 complex first installs N⁶-allyladenosine at DRACH motifs using allyl-S-adenosyl-L-methionine. Subsequently, the allyl group undergoes iodination with iodine/potassium iodide to form 1,N⁶-cyclized adenosine, which induces guanine misincorporation during reverse transcription—enabling high-throughput mapping via sequencing (a6A-seq) [1].
Alternatively, the allyl group serves as a click chemistry handle for bioorthogonal tagging. Azido-fluorophores conjugate to N⁶-allyladenosine via ruthenium-catalyzed azide-alkyne cycloaddition, achieving >95% conjugation yield in cellular RNA extracts without cross-reactivity to natural nucleosides. This strategy enables fluorescence detection of newly transcribed mRNAs in pulse-chase experiments, revealing transcript half-lives with temporal resolution unobtainable via standard RNA sequencing [1] [6].
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